molecular formula C14H17N3O4S B2605071 N1-allyl-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide CAS No. 1105245-61-1

N1-allyl-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide

Cat. No.: B2605071
CAS No.: 1105245-61-1
M. Wt: 323.37
InChI Key: VKAJGIHZQPAUSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N1-allyl-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide and similar compounds often involves thiazolidine motifs . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C14H17N3O4S. The molecule contains a thiazolidine ring, which is a five-membered ring containing sulfur and nitrogen .


Chemical Reactions Analysis

Thiazolidine derivatives, such as this compound, have been used in various chemical reactions . They are often used as vehicles in the synthesis of valuable organic combinations .

Scientific Research Applications

Catalytic Systems and Chemical Reactions

  • Copper-Catalyzed Coupling Reactions : Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide has been used effectively in Goldberg amidation for coupling (hetero)aryl chlorides and amides. This includes the arylation of lactams and oxazolidinones, indicating potential applications in organic synthesis and pharmaceutical chemistry (De, Yin, & Ma, 2017).

  • Allylation Reactions : N-[1-(Phenylsulfonyl)alkyl]oxazolidin-2-ones have been successfully prepared by reacting oxazolidin-2-ones with aldehydes and benzenesulfinic acid. These reactions show variable degrees of stereoselectivity, which can be useful in asymmetric synthesis (Marcantoni, Mecozzi, & Petrini, 2002).

  • Synthesis of Aminoindolizidine : 1-Allyl-2-pyrroleimines, derived from oxazolidin-2-ones, have been used in the diastereoselective addition of allylmagnesium chloride. This leads to the synthesis of important secondary amines and further transformation into oxazolidinone derivatives (Albano, Gualandi, Monari, & Savoia, 2008).

Organic Synthesis Applications

  • Oxy-Alkylation of Allylamines : The oxy-alkylation of allylamines with unactivated alkyl bromides and CO2 has been achieved using visible-light-driven palladium catalysis. This process, involving oxazolidinones, demonstrates potential for broader application in organic synthesis and pharmaceuticals (Sun, Ye, Zhou, Zeng, & Yu, 2018).

  • Cu-Catalyzed N-Arylation : N,N'-Bis(pyridin-2-ylmethyl)oxalamide has been utilized in the Cu-catalyzed N-arylation of oxazolidinones and amides, demonstrating excellent chemoselectivity and functional group tolerance. This process is significant for creating diverse N-arylation products (Bhunia, De, & Ma, 2022).

Antimicrobial Research

  • Antimicrobial Activities of Oxazolidinones : Studies on oxazolidinones, a class of antimicrobial agents, have shown effectiveness against various bacterial strains. This includes the study of novel oxazolidinone analogs like U-100592 and U-100766, indicating their significant role in addressing antibiotic resistance (Zurenko et al., 1996).

  • Linezolid and Protein Synthesis Inhibition : The oxazolidinone Linezolid has been found to inhibit the initiation of protein synthesis in bacteria, thereby presenting a unique mechanism of action for antimicrobial therapy (Swaney, Aoki, Ganoza, & Shinabarger, 1998).

Future Directions

The future directions for research on N1-allyl-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide and similar compounds are likely to involve further exploration of their diverse biological properties . The development of multifunctional drugs and the improvement of their activity should be a focus of research .

Properties

IUPAC Name

N'-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-prop-2-enyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4S/c1-2-8-15-13(18)14(19)16-11-4-6-12(7-5-11)17-9-3-10-22(17,20)21/h2,4-7H,1,3,8-10H2,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKAJGIHZQPAUSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C(=O)NC1=CC=C(C=C1)N2CCCS2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.